molecular formula C15H13FN4O3S B14795605 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride

4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride

Cat. No.: B14795605
M. Wt: 348.4 g/mol
InChI Key: WGAWEZLNDVDEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride is a complex organic compound with a molecular formula of C15H13FN4O3S. This compound is known for its unique chemical structure, which includes a quinazoline ring, a benzenesulfonyl fluoride group, and two amino groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 2,4-diaminoquinazoline, which is then reacted with a suitable benzenesulfonyl fluoride derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the benzenesulfonyl fluoride group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, sulfonamides, and other substituted compounds. These products have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonamide
  • 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonic acid
  • 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective inhibition of enzymes or the formation of stable derivatives.

Properties

Molecular Formula

C15H13FN4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(2,4-diaminoquinazolin-5-yl)oxymethyl]benzenesulfonyl fluoride

InChI

InChI=1S/C15H13FN4O3S/c16-24(21,22)10-6-4-9(5-7-10)8-23-12-3-1-2-11-13(12)14(17)20-15(18)19-11/h1-7H,8H2,(H4,17,18,19,20)

InChI Key

WGAWEZLNDVDEJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)S(=O)(=O)F)C(=NC(=N2)N)N

Origin of Product

United States

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